(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt
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Overview
Description
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt is a complex organic compound with the molecular formula C19H18ClN3O5 and a molecular weight of 403.825 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an imidazole ring, and a pyridinylmethanol moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt typically involves multiple steps, including the formation of the imidazole ring and the attachment of the chlorophenyl and pyridinylmethanol groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
standard organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, maleate salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol: The base compound without the maleate salt.
(4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol, hydrochloride salt: A similar compound with a different salt form.
Uniqueness
The maleate salt form of (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)2-pyridinylmethanol is unique due to its specific salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it valuable for certain research applications where these properties are critical .
Properties
Molecular Formula |
C19H18ClN3O5 |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UFDGEMYZSPSGFD-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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